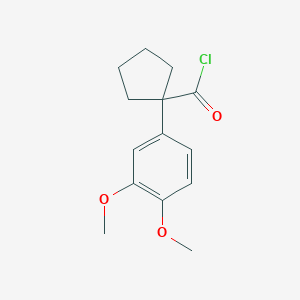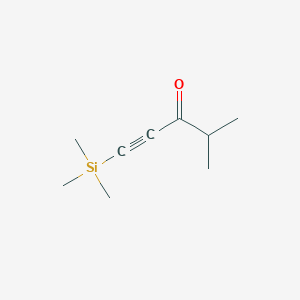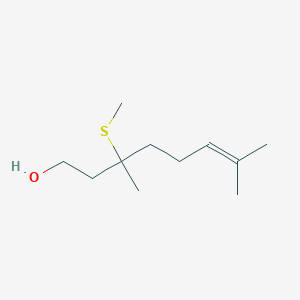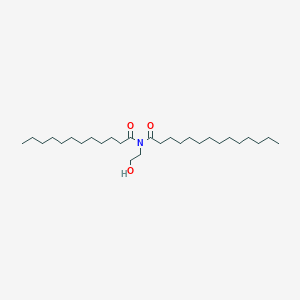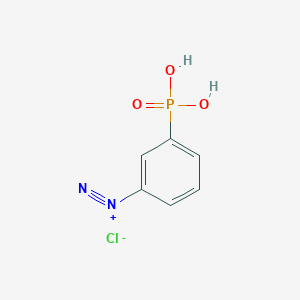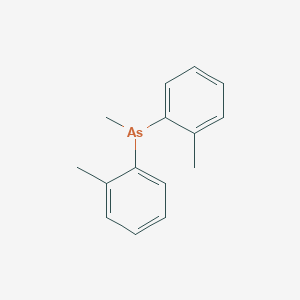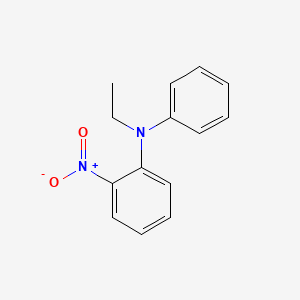![molecular formula C13H26Cl2O2Si B14651234 Methyl 11-[dichloro(methyl)silyl]undecanoate CAS No. 53667-62-2](/img/structure/B14651234.png)
Methyl 11-[dichloro(methyl)silyl]undecanoate
Descripción general
Descripción
Methyl 11-[dichloro(methyl)silyl]undecanoate: is an organosilicon compound with the molecular formula C13H26Cl2O2Si. This compound is characterized by the presence of a dichloromethylsilyl group attached to an undecanoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 11-[dichloro(methyl)silyl]undecanoate typically involves the reaction of undecanoic acid with dichloromethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichloromethylsilane. The esterification process is facilitated by the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 11-[dichloro(methyl)silyl]undecanoate undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the dichloromethylsilyl group can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, and primary amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed:
Substitution Reactions: Products include silyl ethers, silyl amines, and silyl thioethers.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Siloxanes and other silicon-containing compounds.
Aplicaciones Científicas De Investigación
Methyl 11-[dichloro(methyl)silyl]undecanoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Serves as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during chemical reactions.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 11-[dichloro(methyl)silyl]undecanoate involves the interaction of the dichloromethylsilyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it useful for modifying the properties of organic molecules. The pathways involved include nucleophilic substitution and hydrolysis, which lead to the formation of stable silyl derivatives .
Comparación Con Compuestos Similares
Methyl 11-[trimethylsilyl]undecanoate: Contains a trimethylsilyl group instead of a dichloromethylsilyl group.
Methyl 11-[dimethylsilyl]undecanoate: Contains a dimethylsilyl group.
Methyl 11-[triethoxysilyl]undecanoate: Contains a triethoxysilyl group.
Uniqueness: Methyl 11-[dichloro(methyl)silyl]undecanoate is unique due to the presence of the dichloromethylsilyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where selective reactivity and stability are required .
Propiedades
IUPAC Name |
methyl 11-[dichloro(methyl)silyl]undecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Cl2O2Si/c1-17-13(16)11-9-7-5-3-4-6-8-10-12-18(2,14)15/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFZXLJQTXHVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968439 | |
| Record name | Methyl 11-[dichloro(methyl)silyl]undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53667-62-2 | |
| Record name | Undecanoic acid, 11-(dichloromethylsilyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53667-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 11-(dichloromethylsilyl)undecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053667622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 11-[dichloro(methyl)silyl]undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 11-(dichloromethylsilyl)undecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


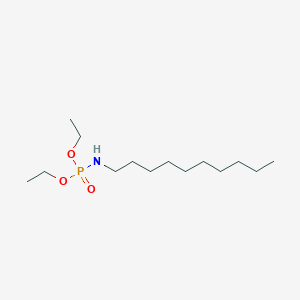

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
